molecular formula C7H6F10 B14270510 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane CAS No. 162102-06-9

1,1,1,3,3,5,5,7,7,7-Decafluoroheptane

Cat. No.: B14270510
CAS No.: 162102-06-9
M. Wt: 280.11 g/mol
InChI Key: ABMDMHYENCMAHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane typically involves the fluorination of heptane derivatives. One common method is the direct fluorination of heptane using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas .

Industrial Production Methods: Industrial production of this compound often employs electrochemical fluorination (ECF). In this method, heptane is subjected to an electrochemical cell containing hydrogen fluoride. The process results in the substitution of hydrogen atoms with fluorine atoms, producing the desired fluorinated compound .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may produce a fluorinated amine derivative, while reaction with an alcohol may yield a fluorinated ether .

Scientific Research Applications

1,1,1,3,3,5,5,7,7,7-Decafluoroheptane has a wide range of applications in scientific research:

Chemistry: In chemistry, it is used as a solvent for various reactions due to its unique properties, such as high chemical stability and low reactivity .

Biology: In biological research, it is used in studies involving fluorinated compounds and their interactions with biological systems. Its unique properties make it a valuable tool for investigating the effects of fluorination on biological activity .

Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to interact with biological membranes and its stability make it a promising candidate for delivering therapeutic agents .

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high chemical resistance and stability .

Mechanism of Action

The mechanism by which 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its ability to form strong interactions with various molecular targets. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and activity .

Comparison with Similar Compounds

Uniqueness: 1,1,1,3,3,5,5,7,7,7-Decafluoroheptane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a higher degree of fluorination, resulting in enhanced stability and reactivity .

Properties

CAS No.

162102-06-9

Molecular Formula

C7H6F10

Molecular Weight

280.11 g/mol

IUPAC Name

1,1,1,3,3,5,5,7,7,7-decafluoroheptane

InChI

InChI=1S/C7H6F10/c8-4(9,2-6(12,13)14)1-5(10,11)3-7(15,16)17/h1-3H2

InChI Key

ABMDMHYENCMAHG-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(F)(F)F)(F)F)C(CC(F)(F)F)(F)F

Origin of Product

United States

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